![molecular formula C10H9N3O B1386184 Quinoline-5-carbohydrazide CAS No. 96541-83-2](/img/structure/B1386184.png)
Quinoline-5-carbohydrazide
Overview
Description
Quinoline-5-carbohydrazide is a compound with the molecular formula C10H9N3O . It appears as a light brown to off-white solid .
Synthesis Analysis
The synthesis of Quinoline-5-carbohydrazide and its derivatives has been a subject of interest in medicinal chemistry . A recent study reported a potent and green protocol for synthesizing quinoline Schiff base derivatives through a facile and efficient conventional method .
Molecular Structure Analysis
The Quinoline-5-carbohydrazide molecule contains a total of 24 bonds. There are 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 N hydrazine, and 1 Pyridine .
Chemical Reactions Analysis
Quinoline-5-carbohydrazide and its derivatives have been evaluated for their potential biological activities. For instance, certain quinoline Schiff base derivatives were evaluated against diabetic-II activity .
Physical And Chemical Properties Analysis
Quinoline-5-carbohydrazide has a molecular weight of 187.20 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are 187.074561919 g/mol .
Scientific Research Applications
Synthesis and Biological Activity
Quinoline-5-carbohydrazide has been utilized in the synthesis of various derivatives with potential biological activities. For instance, quinoline-2-carbohydrazide, a related compound, has been used to create thiosemicarbazides and oxadiazol-2-amines, which exhibited antimicrobial activity (Keshk et al., 2008). Similarly, quinoline-4-carbohydrazide derivatives have been synthesized and shown to have in vitro antimicrobial efficacy against various bacteria and fungi, comparable to standard drugs like Ampicillin and Norfloxacin (Faldu et al., 2014).
Antimicrobial Properties
Quinoline derivatives containing azole nuclei, synthesized from quinoline-2-carbohydrazide, demonstrated good to moderate antimicrobial activity against various microorganisms (Özyanik et al., 2012). Another study synthesized a class of quinoline derivatives with a 1,2,4-triazole moiety from 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide, showing promising antimicrobial activity in vitro (Eswaran et al., 2009).
Anti-inflammatory and Analgesic Activities
Derivatives of 2-phenylquinoline-4-carbohydrazide were synthesized and screened for their analgesic and anti-inflammatory activities, revealing significant activity in animal models of inflammation (Khalifa et al., 2017).
Antimicrobial Potential in Novel Derivatives
N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives were synthesized using microwave irradiation and evaluated for their antimicrobial properties, identifying potential new bioactive templates for future drug development (Bello et al., 2017).
Antitubercular Activity
Novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives were synthesized from quinoline-4-carbohydrazide, showing significant activity against S. aureus and E. faecalis with minimal inhibitory concentrations, indicating potential as antitubercular agents (Bodke et al., 2017).
Cancer Research
Quinoline derivatives, including those related to quinoline-5-carbohydrazide, have shown effective anticancer activity. These compounds have been examined for their modes of function in the inhibition of various biological targets, making them potential candidates for cancer drug development (Solomon & Lee, 2011).
Bioimaging Applications
A novel quinoline-based fluorescent probe, synthesized from a quinoline carbohydrazide derivative, was developed for the detection of Al³⁺ ions and showed potential for bioimaging in living cells, plants, and zebrafish (Lu et al., 2021).
Future Directions
Quinoline and its derivatives have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . This presents an opportunity for chemists to design new derivatives of Quinoline-5-carbohydrazide that could enhance the quality of life .
properties
IUPAC Name |
quinoline-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)8-3-1-5-9-7(8)4-2-6-12-9/h1-6H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSYLKYGVWUPQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655757 | |
Record name | Quinoline-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-5-carbohydrazide | |
CAS RN |
96541-83-2 | |
Record name | Quinoline-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60655757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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